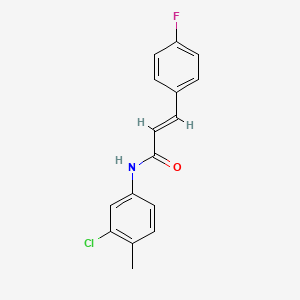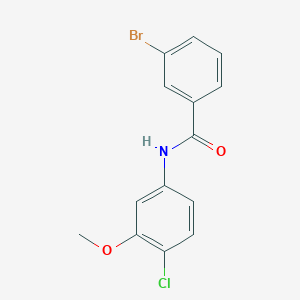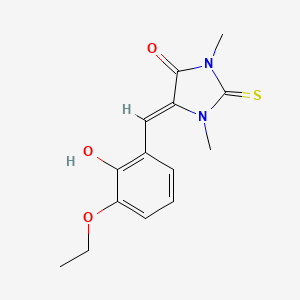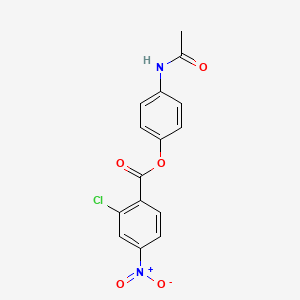![molecular formula C15H10Cl2F3NO B5848667 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5848667.png)
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide, also known as AG490, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide inhibits the activity of JAK2 by binding to its ATP-binding site, preventing the phosphorylation of substrate proteins. This results in the inhibition of downstream signaling pathways, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in various animal models. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have immunomodulatory effects, regulating the activity of immune cells.
実験室実験の利点と制限
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. It can be used to study the JAK-STAT signaling pathway and its role in various diseases.
However, there are also limitations to using 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide in lab experiments. It has been shown to have off-target effects, inhibiting other kinases besides JAK2. This can complicate data interpretation and lead to false conclusions. Additionally, its efficacy can vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for the study of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide. One potential direction is the development of more specific JAK2 inhibitors that do not have off-target effects. Another direction is the investigation of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide's potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, the use of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide in combination with other therapies, such as chemotherapy or immunotherapy, could be explored to enhance their efficacy.
合成法
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide can be synthesized through a multistep process involving the reaction of 4-methylbenzoyl chloride with 4-chloro-2-trifluoromethyl aniline, followed by the reaction of the resulting intermediate with 2-chloroacetyl chloride. The final product is obtained through purification and isolation steps.
科学的研究の応用
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of Janus kinase 2 (JAK2), a key enzyme involved in the JAK-STAT signaling pathway. This pathway is involved in many cellular processes, including cell growth, differentiation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders.
特性
IUPAC Name |
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO/c1-8-2-4-10(12(17)6-8)14(22)21-13-5-3-9(16)7-11(13)15(18,19)20/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTJEFHQBNVDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)



![N-(2-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848631.png)
![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)



![4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5848672.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5848680.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)

